molecular formula C7H14N2 B3326740 1,3-Diazabicyclo[3.2.2]nonane CAS No. 283-25-0

1,3-Diazabicyclo[3.2.2]nonane

Cat. No. B3326740
CAS RN: 283-25-0
M. Wt: 126.2 g/mol
InChI Key: HAUXZAKQFMSGQW-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[3.2.2]nonane is a chemical compound with the molecular formula C7H14N2 . It is a colorless to yellow solid or liquid .


Synthesis Analysis

The synthesis of 1,3-Diazabicyclo[3.2.2]nonane and its derivatives has been a subject of various studies . For instance, one study discussed the synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives . Another study explored different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .


Molecular Structure Analysis

The molecular structure of 1,3-Diazabicyclo[3.2.2]nonane has been analyzed in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Diazabicyclo[3.2.2]nonane have been studied . For example, one study discussed the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diazabicyclo[3.2.2]nonane have been analyzed . For instance, it was found that two compounds with high phase-transition points were isolated, in which one-dimensional cationic chains were connected by different types of hydrogen bonds .

Scientific Research Applications

Nicotinic Acetylcholine Receptor Interactions

  • Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold is used to develop ligands with high affinity and subtype selectivity for α4β2(*) nicotinic acetylcholine receptors. This is achieved by incorporating a carboxamide motif that displays hydrogen bond acceptor functionality, leading to compounds with diverse activation profiles for different receptor subtypes (Eibl et al., 2013).

Organic-Inorganic Perovskite Ferroelectrics

  • Ferroelectric Materials : 1,5-Diazabicyclo[3.2.2]nonane has been used in the design of two 3D molecular ferroelectrics with rubidium halides. These compounds demonstrate significant transition temperatures and are useful in the study of ferroelectric materials (Han et al., 2022).

Stimulus-Sensitive Liposomal Delivery Systems

  • Liposomal Nanocontainers : The 3,7-diazabicyclo[3.3.1]nonane scaffold serves as a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomes. This has implications for developing pH-sensitive agents in liposomal drug delivery systems (Veremeeva et al., 2021).

Synthesis of Biologically Active Molecules

  • Key Component in Biologically Active Molecules : 1,3-Diazabicyclo[3.2.2]nonane is a key component in the synthesis of biologically active molecules. Its synthesis involves a Beckmann rearrangement process, highlighting its importance in medicinal chemistry (Curtis et al., 2006).

Sigma Receptor Affinity and Cytotoxicity

  • Sigma Receptor Ligands : Variants of 6,8-diazabicyclo[3.2.

2]nonane derivatives have been synthesized and investigated for their affinity toward sigma receptors and cytotoxicity against human tumor cell lines. The structure-affinity relationships and the selective growth inhibition of these compounds provide valuable insights into their potential therapeutic applications (Holl et al., 2009).

Positive Allosteric Modulators of AMPA Receptors

  • Neurological Applications : Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been identified as positive allosteric modulators of AMPA receptors. They significantly improve memory in experimental animals, making them promising candidates for treating psycho-neurological diseases (Grigoriev et al., 2019).

Liposomal Membrane Modifiers

  • Liposomal Containers Development : Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized for embedding into liposomal membranes. These compounds can act as molecular switches, pivotal for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

Transmembrane H+/Cl- Cotransport

  • Unique Transmembrane Carrier : A 3,7-diazabicyclo[3.3.1]nonane derivative linked to melamines is known for efficient transmembrane H+/Cl- cotransport. Its unique structure enables it to form a dimeric assembly that efficiently transports acids across the membrane (Shinde & Talukdar, 2017).

Mechanism of Action

The mechanism of action of 1,3-Diazabicyclo[3.2.2]nonane and its derivatives has been explored in some studies . One study discussed the creation and study of the mechanism of action of compounds of a new class of positive modulators of AMPA-Receptors: Derivatives of 3,7-Diazabicyclo .

Safety and Hazards

The safety data sheet for 1,3-Diazabicyclo[3.2.2]nonane indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research directions for 1,3-Diazabicyclo[3.2.2]nonane include the design and preparation of two 3D organic–inorganic perovskite ferroelectrics . Another study discussed the precise design and preparation of two 3D molecular ferroelectrics .

properties

IUPAC Name

1,3-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-9-4-2-7(1)5-8-6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXZAKQFMSGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307176
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazabicyclo[3.2.2]nonane

CAS RN

283-25-0
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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